molecular formula C12H11FN2 B178424 (5-(4-Fluorophenyl)pyridin-3-yl)methanamine CAS No. 177976-53-3

(5-(4-Fluorophenyl)pyridin-3-yl)methanamine

Cat. No. B178424
M. Wt: 202.23 g/mol
InChI Key: XIINCIMTFZJTCR-UHFFFAOYSA-N
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Description

“(5-(4-Fluorophenyl)pyridin-3-yl)methanamine” is a chemical compound with the molecular formula C12H11FN2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H11FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2 . This indicates that the compound contains a fluorophenyl group attached to a pyridin-3-yl group via a methanamine linkage.

Scientific Research Applications

1. Antidepressant Potential

A study by Sniecikowska et al. (2019) discusses derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, which are designed as "biased agonists" of serotonin 5-HT1A receptors. These compounds, including variants similar to (5-(4-Fluorophenyl)pyridin-3-yl)methanamine, showed potent and efficacious antidepressant-like activity, suggesting their promise as antidepressant drug candidates. (Sniecikowska et al., 2019)

2. Potential Anticonvulsant Agents

Pandey and Srivastava (2011) synthesized novel Schiff bases of 3-aminomethyl pyridine, structurally related to (5-(4-Fluorophenyl)pyridin-3-yl)methanamine, and screened them for anticonvulsant activity. Several compounds in this series exhibited significant seizures protection, indicating their potential as anticonvulsant agents. (Pandey & Srivastava, 2011)

3. Photocytotoxicity in Cancer Treatment

Basu et al. (2015) studied Iron(III) complexes of pyridoxal Schiff bases, related to (5-(4-Fluorophenyl)pyridin-3-yl)methanamine, for their uptake in cancer cells and photocytotoxicity. These complexes showed remarkable photocytotoxicity in various cancer cells, suggesting their potential application in cancer treatment. (Basu et al., 2015)

4. Anticancer Activity

A study by Mbugua et al. (2020) discussed new palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands, including R-(pyridin-2-yl)methanamine, structurally related to (5-(4-Fluorophenyl)pyridin-3-yl)methanamine. These complexes showed significant anticancer activity against various human cancerous cell lines, highlighting their potential in cancer therapy. (Mbugua et al., 2020)

properties

IUPAC Name

[5-(4-fluorophenyl)pyridin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2/c13-12-3-1-10(2-4-12)11-5-9(6-14)7-15-8-11/h1-5,7-8H,6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIINCIMTFZJTCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CC(=C2)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50597874
Record name 1-[5-(4-Fluorophenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-(4-Fluorophenyl)pyridin-3-yl)methanamine

CAS RN

177976-53-3
Record name 1-[5-(4-Fluorophenyl)pyridin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50597874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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